molecular formula C17H18O3S B1359378 5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene CAS No. 898778-49-9

5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene

Cat. No. B1359378
M. Wt: 302.4 g/mol
InChI Key: OJIAKNAYNACWJZ-UHFFFAOYSA-N
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Description

5-(1,3-Dioxolan-2-yl)-2-(4-propylbenzoyl)thiophene, commonly referred to as DPT, is a synthetic thiophene derivative that has been used for a variety of scientific and biomedical applications. DPT is an organic molecule that is composed of a thiophene ring with a propyl group attached to one of its carbon atoms and an oxolane ring attached to another carbon atom. DPT has been widely studied due to its unique chemical structure, which provides a range of potential applications.

Scientific Research Applications

Metal Ion Reactions

5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene, like other thiophene derivatives, shows interesting reactions with various metal ions. For instance, 2,5-(Dibenzothiazolin-2-yl)thiophene, a related compound, reacts with metal ions like Pd(II), Cu(II), and others, suggesting the potential of thiophene derivatives in metal coordination chemistry (Salameh & Tayim, 1983).

Electrochromic Properties

Thiophene derivatives are noted for their electrochromic properties. Studies on similar compounds, such as those involving carbazole-EDOT and dithienylpyrrole derivatives, show potential applications in electrochromic devices due to their fast switching time, reasonable optical contrast, and good coloration efficiency (Hu et al., 2019).

Synthesis of Novel Compounds

The synthesis of novel thiophene derivatives, including those fused with different heterocycles, is a significant application. For example, the condensation of dichlorothiophene with other compounds has led to the synthesis of novel c-hetero-fused thiophene derivatives, indicating the versatility of thiophene in synthesizing diverse heterocyclic compounds (Rangnekar & Mavlankar, 1991).

Fluorescent Properties

Fluorescent properties of thiophene derivatives are notable. Studies on thiophene derivatives like 4”-nitrobenzoyl and 3”,5”-dinitrobenzoyl reveal their potential in applications requiring fluorescence, such as in the development of fluorescent sensors and materials (Coelho et al., 2015).

Biological Activity

Thiophene-containing compounds have shown a range of biological activities, including antimicrobial and antifungal properties. The synthesis of novel thiophene derivatives combining benzimidazole or 1,2,4-triazole moieties has shown promising results in this field (Mabkhot et al., 2017).

Crystal Structure Analysis

The crystal structure analysis of substituted thiophenes, such as (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, provides insights into their molecular arrangements and properties, contributing to the understanding of their applications in material science and pharmaceuticals (Nagaraju et al., 2018).

Photophysical Studies

Thiophene derivatives have been studied for their photophysical properties, which are crucial for optoelectronic applications. Research on thiophene substituted 1,3,4-oxadiazoles demonstrates their potential as materials for photonic, sensor, and optoelectronic devices (Naik, Khazi, & Malimath, 2018).

properties

IUPAC Name

[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-propylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3S/c1-2-3-12-4-6-13(7-5-12)16(18)14-8-9-15(21-14)17-19-10-11-20-17/h4-9,17H,2-3,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIAKNAYNACWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80641950
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-propylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(1,3-Dioxolan-2-YL)-2-(4-propylbenzoyl)thiophene

CAS RN

898778-49-9
Record name [5-(1,3-Dioxolan-2-yl)-2-thienyl](4-propylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898778-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-propylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80641950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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